molecular formula C7H8F10O5 B12305045 Carbonic acid--2,2,3,3,3-pentafluoropropan-1-ol (1/2) CAS No. 154496-21-6

Carbonic acid--2,2,3,3,3-pentafluoropropan-1-ol (1/2)

Cat. No.: B12305045
CAS No.: 154496-21-6
M. Wt: 362.12 g/mol
InChI Key: KAIIONHTPOURLT-UHFFFAOYSA-N
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Description

Carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol (1/2) is a unique chemical compound that combines the properties of carbonic acid and 2,2,3,3,3-pentafluoropropan-1-ol. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry. It is characterized by its molecular structure, which includes a carbonic acid moiety and a pentafluoropropanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol typically involves the reaction of carbonic acid with 2,2,3,3,3-pentafluoropropan-1-ol under controlled conditions. One common method is the esterification reaction, where carbonic acid reacts with the alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature of around 60-80°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: The fluorine atoms in the pentafluoropropanol group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce simpler alcohols.

Scientific Research Applications

Carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of fluorinated compounds.

    Biology: The compound is utilized in biochemical assays and as a labeling agent for studying metabolic pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the pentafluoropropanol group can enhance the compound’s reactivity and stability. The carbonic acid moiety can participate in acid-base reactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-Pentafluoropropanol: Shares the pentafluoropropanol group but lacks the carbonic acid moiety.

    Carbonic Acid: Contains the carbonic acid group but does not have the fluorinated alcohol component.

Uniqueness

Carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol is unique due to the combination of carbonic acid and pentafluoropropanol groups, which imparts distinct chemical and physical properties. This dual functionality makes it valuable in various applications, particularly where both acidic and fluorinated characteristics are desired.

Properties

CAS No.

154496-21-6

Molecular Formula

C7H8F10O5

Molecular Weight

362.12 g/mol

IUPAC Name

carbonic acid;2,2,3,3,3-pentafluoropropan-1-ol

InChI

InChI=1S/2C3H3F5O.CH2O3/c2*4-2(5,1-9)3(6,7)8;2-1(3)4/h2*9H,1H2;(H2,2,3,4)

InChI Key

KAIIONHTPOURLT-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.C(=O)(O)O

Origin of Product

United States

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